molecular formula C14H17N5O B14573660 N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-15-4

N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14573660
CAS No.: 61310-15-4
M. Wt: 271.32 g/mol
InChI Key: AZEUCUSUIMCPBR-UHFFFAOYSA-N
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Description

N-Butyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butyl group attached to a urea moiety, which is further connected to a pyridinyl-pyrimidinyl structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of a pyridinyl-pyrimidinyl derivative with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents for this reaction include ethanol or methanol, and the reaction is often catalyzed by a base such as triethylamine. The reaction mixture is usually heated to reflux to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the pyridinyl-pyrimidinyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: :

Properties

CAS No.

61310-15-4

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

1-butyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O/c1-2-3-7-17-14(20)19-12-6-10-16-13(18-12)11-4-8-15-9-5-11/h4-6,8-10H,2-3,7H2,1H3,(H2,16,17,18,19,20)

InChI Key

AZEUCUSUIMCPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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